molecular formula C27H23N3O5S2 B2962981 methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate CAS No. 361173-95-7

methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate

Cat. No.: B2962981
CAS No.: 361173-95-7
M. Wt: 533.62
InChI Key: ZEBMGVNYYPHDAE-UHFFFAOYSA-N
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Description

Methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a tetrahydroisoquinoline sulfonyl moiety, a thiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Sulfonyl Intermediate: This step involves the sulfonylation of 1,2,3,4-tetrahydroisoquinoline using sulfonyl chloride in the presence of a base such as pyridine.

    Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

    Amidation Reaction: The sulfonylated tetrahydroisoquinoline is then coupled with the thiazole derivative through an amidation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydroisoquinoline moiety can undergo oxidation to form isoquinoline derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Amines.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

Methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, while the thiazole ring can bind to enzyme active sites, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activity but lacking the additional functional groups.

    Thiazole Derivatives: Compounds containing the thiazole ring but without the tetrahydroisoquinoline moiety.

    Benzoate Esters: Simple esters of benzoic acid used in various applications.

Uniqueness

Methyl 4-{2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-1,3-thiazol-4-yl}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroisoquinoline sulfonyl moiety, thiazole ring, and benzoate ester in a single molecule allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and research.

Properties

IUPAC Name

methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5S2/c1-35-26(32)21-8-6-19(7-9-21)24-17-36-27(28-24)29-25(31)20-10-12-23(13-11-20)37(33,34)30-15-14-18-4-2-3-5-22(18)16-30/h2-13,17H,14-16H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBMGVNYYPHDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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